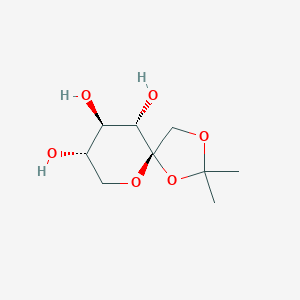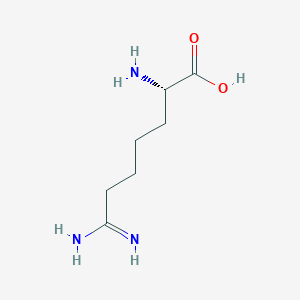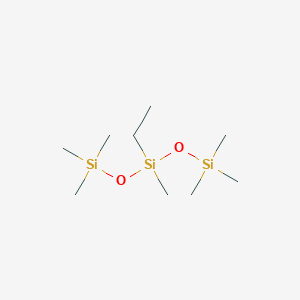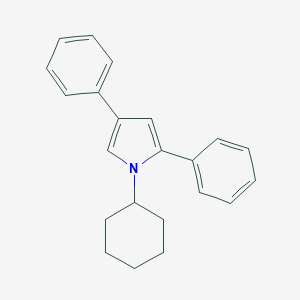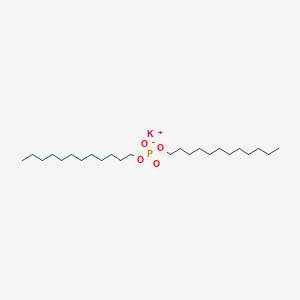![molecular formula C16H37N2O4P B103677 Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate CAS No. 18864-27-2](/img/structure/B103677.png)
Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate, also known as BADH, is a phosphoric acid derivative that has been extensively studied for its potential applications in scientific research. BADH is a unique compound due to its ability to form stable complexes with metal ions, making it a valuable tool for a variety of research applications.
Wirkmechanismus
The mechanism of action of Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate is related to its ability to form stable complexes with metal ions. When Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate is added to a solution containing metal ions, it forms a complex with the metal ions, which can then be isolated and analyzed. The stability of the complex is dependent on the nature of the metal ion and the pH of the solution.
Biochemische Und Physiologische Effekte
Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic, making it a safe compound to use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate is its ability to form stable complexes with metal ions, which makes it a valuable tool for the detection and quantification of metal ions in biological samples. However, one limitation of Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate is its low solubility in water, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are several future directions for the study of Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate. One potential application is in the development of new materials, such as polymers and nanoparticles, that incorporate Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate as a chelating agent. Another potential direction is the use of Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate in the development of new analytical techniques for the detection and quantification of metal ions in biological samples. Additionally, further studies are needed to explore the biochemical and physiological effects of Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate and its potential applications in medical research.
Synthesemethoden
The synthesis of Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate is a complex process that involves several steps. The first step is the reaction of 5-amino-1,1-dimethylhexane with phosphorus oxychloride to form the corresponding phosphoramide. The phosphoramide is then reacted with hydrogen chloride to obtain the desired product, Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate.
Wissenschaftliche Forschungsanwendungen
Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate has been extensively studied for its potential applications in a variety of scientific research fields. It has been used as a chelating agent to form stable complexes with metal ions, which has led to its use in analytical chemistry for the detection and quantification of metal ions in biological samples. Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate has also been used in the development of new materials, such as polymers and nanoparticles, due to its ability to form stable complexes with metal ions.
Eigenschaften
CAS-Nummer |
18864-27-2 |
|---|---|
Produktname |
Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate |
Molekularformel |
C16H37N2O4P |
Molekulargewicht |
352.45 g/mol |
IUPAC-Name |
bis(6-amino-2-methylheptan-2-yl) hydrogen phosphate |
InChI |
InChI=1S/C16H37N2O4P/c1-13(17)9-7-11-15(3,4)21-23(19,20)22-16(5,6)12-8-10-14(2)18/h13-14H,7-12,17-18H2,1-6H3,(H,19,20) |
InChI-Schlüssel |
TXYNAKWXMMCIKR-UHFFFAOYSA-N |
SMILES |
CC(CCCC(C)(C)OP(=O)(O)OC(C)(C)CCCC(C)N)N |
Kanonische SMILES |
CC(CCCC(C)(C)OP(=O)(O)OC(C)(C)CCCC(C)N)N |
Andere CAS-Nummern |
18864-27-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B103594.png)
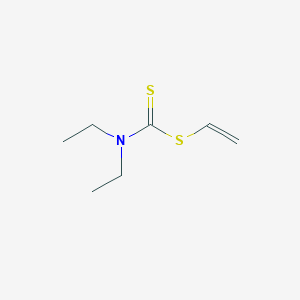

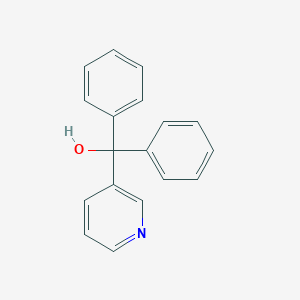
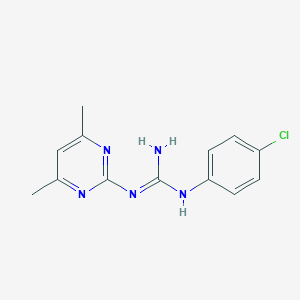
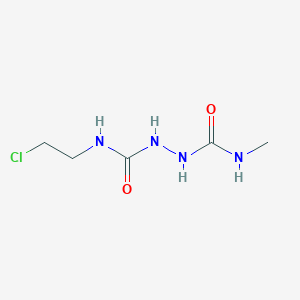
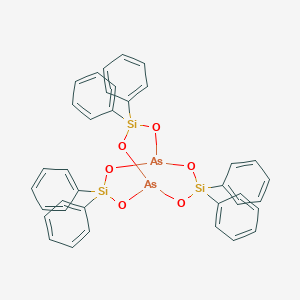
![4-[[4-(Anilino)phenyl]azo]benzenesulphonic acid](/img/structure/B103606.png)
